

# Application Notes and Protocols for Intracerebroventricular Administration of NBI-35965

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NBI-35965 |           |
| Cat. No.:            | B8022463  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**NBI-35965** is a selective and potent antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2][3] It is a valuable tool for investigating the role of the CRF system in various physiological and pathological processes, including stress, anxiety, depression, and visceral pain.[1][2][4][5] Intracerebroventricular (ICV) administration allows for the direct delivery of **NBI-35965** to the central nervous system (CNS), bypassing the blood-brain barrier and enabling the study of its central effects.[6][7] These application notes provide a comprehensive overview of the protocols for ICV administration of **NBI-35965** in rodent models, along with its known pharmacological properties.

## **Quantitative Data Summary**

While specific quantitative data for the intracerebroventricular administration of **NBI-35965** is not readily available in the current literature, the following tables summarize its known pharmacological and pharmacokinetic parameters from preclinical studies involving other routes of administration. This information can serve as a reference for dose-ranging studies for ICV administration.

Table 1: Pharmacological Profile of NBI-35965



| Parameter                        | Value                                        | Species/System         | Reference |
|----------------------------------|----------------------------------------------|------------------------|-----------|
| Binding Affinity (Ki)            | ~4 nM                                        | Human CRF1<br>Receptor | [1][2]    |
| Functional Antagonism (pIC50)    | 7.1 (vs. CRF-induced ACTH release)           | in vivo                | [1]       |
| Functional<br>Antagonism (pIC50) | 6.9 (vs. stress-<br>induced ACTH<br>release) | in vivo                | [1]       |
| Receptor Selectivity             | No binding affinity for CRF2                 | [1][2]                 |           |

Table 2: Pharmacokinetic Properties of NBI-35965 (Oral Administration in Rats)

| Parameter                                   | Value        | Dose     | Reference |
|---------------------------------------------|--------------|----------|-----------|
| Volume of Distribution (Vd)                 | 17.8 L/kg    | 10 mg/kg | [1]       |
| Plasma Clearance<br>(CL)                    | 17 mL/min/kg | 10 mg/kg | [1]       |
| Half-life (t1/2)                            | 12 h         | 10 mg/kg | [1]       |
| Oral Bioavailability                        | 34%          | 10 mg/kg | [1]       |
| Time to Maximum Plasma Concentration (Tmax) | 1 h          | 10 mg/kg | [1]       |
| Maximum Plasma Concentration (Cmax)         | 560 ng/mL    | 10 mg/kg | [1]       |
| Maximum Brain Concentration                 | 700 ng/g     | 10 mg/kg | [1]       |

# **Signaling Pathway**







**NBI-35965** acts as a competitive antagonist at the CRF1 receptor, a G-protein coupled receptor (GPCR). In response to stress, Corticotropin-Releasing Factor (CRF) is released and binds to CRF1 receptors, initiating a signaling cascade that primarily involves the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2] This signaling pathway ultimately leads to the physiological and behavioral responses associated with stress. **NBI-35965** blocks the binding of CRF to the CRF1 receptor, thereby inhibiting this downstream signaling.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stressinduced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Corticotropin releasing factor and drug seeking in substance use disorders: Preclinical evidence and translational limitations PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in corticotropin-releasing factor-1 antagonist development PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracerebroventricular administration of drugs PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracerebroventricular drug administration PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Intracerebroventricular Administration of NBI-35965]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8022463#intracerebroventricular-administration-of-nbi-35965]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com